molecular formula C23H21N3O6 B1345535 N4,3'-O-Dibenzoyl-2'-deoxycytidine CAS No. 51549-49-6

N4,3'-O-Dibenzoyl-2'-deoxycytidine

Cat. No.: B1345535
CAS No.: 51549-49-6
M. Wt: 435.4 g/mol
InChI Key: FRCSORXRCWKCJL-NLWGTHIKSA-N
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Description

N-Benzoyl-2’-deoxycytidine 3’-benzoate is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of 2’-deoxycytidine, a natural nucleoside found in DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-deoxycytidine 3’-benzoate typically involves the benzoylation of 2’-deoxycytidineCommon reagents used in these reactions include benzoyl chloride and pyridine .

Industrial Production Methods

Industrial production methods for N-Benzoyl-2’-deoxycytidine 3’-benzoate often involve large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-deoxycytidine 3’-benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzoyl groups.

    Substitution: Substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

N-Benzoyl-2’-deoxycytidine 3’-benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reactant in the synthesis of other nucleoside derivatives.

    Biology: Studied for its potential role in DNA replication and repair mechanisms.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.

    Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-2’-deoxycytidine: A closely related compound with similar chemical properties.

    2’-Deoxycytidine: The natural nucleoside from which N-Benzoyl-2’-deoxycytidine 3’-benzoate is derived.

    N4-Benzoyl-2’-deoxycytidine: Another benzoylated derivative with potential therapeutic applications.

Uniqueness

N-Benzoyl-2’-deoxycytidine 3’-benzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCSORXRCWKCJL-NLWGTHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965873
Record name 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51549-49-6
Record name Cytidine, N-benzoyl-2′-deoxy-, 3′-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51549-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-2'-deoxycytidine 3'-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-2'-deoxycytidine 3'-benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N4,3'-O-Dibenzoyl-2'-deoxycytidine
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